N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-isopropyloxalamide
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Overview
Description
N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-isopropyloxalamide is a complex organic compound characterized by its unique chemical structure This compound features a dimethylamino group attached to a phenyl ring, which is further connected to a propyl chain and an isopropyloxalamide group
Scientific Research Applications
N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-isopropyloxalamide has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its potential applications. For example, if it has bioactive properties, it might be studied as a potential drug. If it has unique physical or chemical properties, it might be studied for use in materials science or chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-isopropyloxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with propylamine to form an intermediate Schiff base. This intermediate is then subjected to reduction using a suitable reducing agent, such as sodium borohydride, to yield the corresponding amine. The final step involves the reaction of this amine with isopropyl oxalyl chloride under controlled conditions to form the desired oxalamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-isopropyloxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, thiols, and amines.
Major Products Formed
Oxidation: Hydroxylated derivatives, oxides.
Reduction: Reduced amine derivatives.
Substitution: Substituted derivatives with various functional groups.
Mechanism of Action
The mechanism of action of N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-isopropyloxalamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological receptors, enzymes, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites and exert its effects through various biochemical mechanisms, such as inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
- N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-propyloxalamide
- N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-fluorobenzyl)oxalamide
Uniqueness
N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-isopropyloxalamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-N'-propan-2-yloxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-12(2)18-16(21)15(20)17-11-5-6-13-7-9-14(10-8-13)19(3)4/h7-10,12H,5-6,11H2,1-4H3,(H,17,20)(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKAELCMKFRKNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCCCC1=CC=C(C=C1)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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